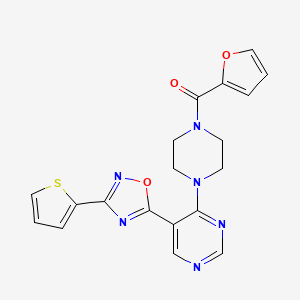![molecular formula C15H16ClFN2O B2648066 1-[3-(3-Chloro-4-fluorophenyl)propanoyl]piperidine-4-carbonitrile CAS No. 2322196-71-2](/img/structure/B2648066.png)
1-[3-(3-Chloro-4-fluorophenyl)propanoyl]piperidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(3-Chloro-4-fluorophenyl)propanoyl]piperidine-4-carbonitrile is a chemical compound characterized by the presence of a piperidine ring substituted with a 3-(3-chloro-4-fluorophenyl)propanoyl group and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-chloro-4-fluorophenyl)propanoyl]piperidine-4-carbonitrile typically involves the following steps:
Formation of the 3-(3-chloro-4-fluorophenyl)propanoyl intermediate: This step involves the reaction of 3-chloro-4-fluorobenzaldehyde with a suitable reagent to form the corresponding propanoyl derivative.
Cyclization to form the piperidine ring: The intermediate is then subjected to cyclization reactions to form the piperidine ring.
Introduction of the carbonitrile group: Finally, the carbonitrile group is introduced through a suitable nitrile-forming reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(3-Chloro-4-fluorophenyl)propanoyl]piperidine-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the carbonitrile group to an amine or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and fluoro positions, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
1-[3-(3-Chloro-4-fluorophenyl)propanoyl]piperidine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It can be utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[3-(3-chloro-4-fluorophenyl)propanoyl]piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Chloro-4-fluorophenyl)piperidine: This compound shares a similar piperidine ring structure but lacks the propanoyl and carbonitrile groups.
3-Chloro-4-fluorophenylpiperazine: Another related compound with a piperazine ring instead of a piperidine ring.
Uniqueness
1-[3-(3-Chloro-4-fluorophenyl)propanoyl]piperidine-4-carbonitrile is unique due to the presence of both the propanoyl and carbonitrile groups, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
1-[3-(3-chloro-4-fluorophenyl)propanoyl]piperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN2O/c16-13-9-11(1-3-14(13)17)2-4-15(20)19-7-5-12(10-18)6-8-19/h1,3,9,12H,2,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIKTRCTLRNPKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)CCC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,3R,E)-3-(1H-benzo[d]imidazol-2-yl)-N'-(2-hydroxybenzylidene)-1,2,2-trimethylcyclopentanecarbohydrazide](/img/structure/B2647988.png)
![N-Methyl-N-[2-[[(1R,2R)-2-methylsulfanylcyclohexyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2647993.png)
![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-phenylacetamide](/img/structure/B2647994.png)
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide](/img/structure/B2647995.png)
![N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2647998.png)


![2-{[1-(2,6-difluorobenzoyl)piperidin-4-yl]oxy}-1,3-benzothiazole](/img/structure/B2648001.png)
![N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2648002.png)

![tert-butyl 4-[(5-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2648004.png)

